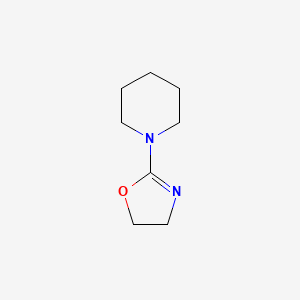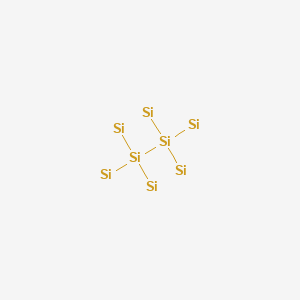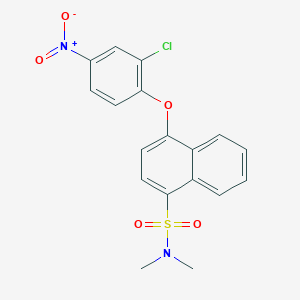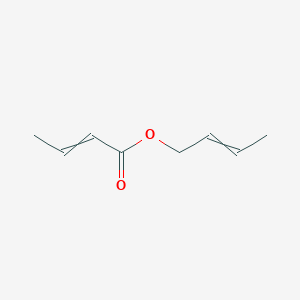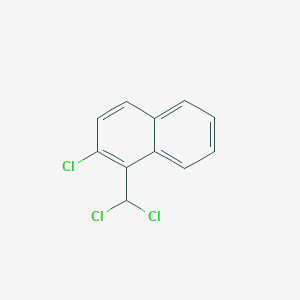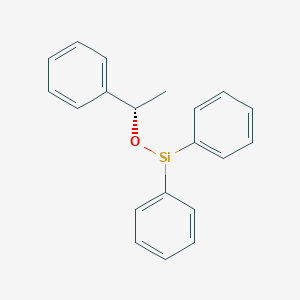![molecular formula C12H8O6 B14430296 7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid CAS No. 78873-84-4](/img/structure/B14430296.png)
7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-5-oxo-2H,5H-[1,3]dioxolo4,5-gbenzopyran-8-carboxylic acid is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-oxo-2H,5H-[1,3]dioxolo4,5-gbenzopyran-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the preparation of structurally similar compounds often involves the use of tris(trimethylsilyl)silane as a hydride source and visible light to promote intramolecular reductive cyclization . Additionally, the compound can be prepared by dissolving it in 0.5 M NaOH with heat as needed to yield a clear, colorless solution .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-5-oxo-2H,5H-[1,3]dioxolo4,5-gbenzopyran-8-carboxylic acid undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form different derivatives.
- Reduction : Reduction reactions can modify the functional groups present in the compound.
- Substitution : The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
7-Methyl-5-oxo-2H,5H-[1,3]dioxolo4,5-gbenzopyran-8-carboxylic acid has several scientific research applications:
- Chemistry : The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
- Biology : It exhibits biological activities that make it a candidate for studying various biochemical pathways.
- Medicine : The compound has potential therapeutic applications, including the treatment of diabetes, hyperlipidemia, and cancer .
- Industry : It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Methyl-5-oxo-2H,5H-[1,3]dioxolo4,5-gbenzopyran-8-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds like oxolinic acid inhibit DNA synthesis by interfering with enzymes such as DNA gyrase . This inhibition disrupts the replication process, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds:
- Oxolinic Acid : A quinoline compound with antibacterial properties, particularly active against Enterobacteriaceae .
- Coumarins : A broad class of compounds with diverse biological activities, including anticoagulant and anti-inflammatory properties .
Uniqueness: 7-Methyl-5-oxo-2H,5H-[1,3]dioxolo4,5-gbenzopyran-8-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Propiedades
Número CAS |
78873-84-4 |
|---|---|
Fórmula molecular |
C12H8O6 |
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
7-methyl-5-oxo-[1,3]dioxolo[4,5-g]isochromene-8-carboxylic acid |
InChI |
InChI=1S/C12H8O6/c1-5-10(11(13)14)6-2-8-9(17-4-16-8)3-7(6)12(15)18-5/h2-3H,4H2,1H3,(H,13,14) |
Clave InChI |
SXUQKOYVMXNTTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC3=C(C=C2C(=O)O1)OCO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



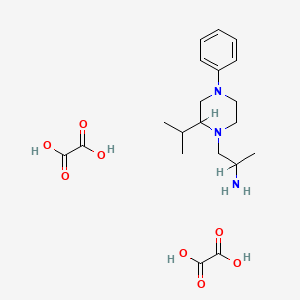
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
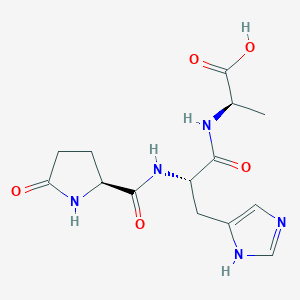
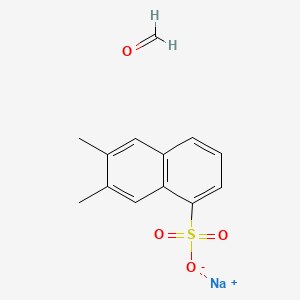
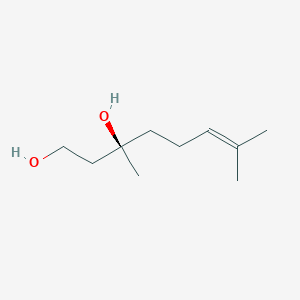
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
